molecular formula C6H8ClNS B1218669 2-Aminothiophenol hydrochloride CAS No. 3292-42-0

2-Aminothiophenol hydrochloride

Cat. No. B1218669
CAS RN: 3292-42-0
M. Wt: 161.65 g/mol
InChI Key: PEDOSWZBWWCOAY-UHFFFAOYSA-N
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Description

2-Aminothiophenol is an organosulfur compound used in the synthesis of urea derivatives . It is also known as 2-Aminobenzenethiol, 2-Aminophenyl mercaptan, 2-Mercaptoaniline . It is a colorless oily solid, although impure samples can be deeply colored . It is soluble in organic solvents and in basic water .


Molecular Structure Analysis

The molecular formula of 2-Aminothiophenol is C6H7NS . The average mass is 125.191 Da and the monoisotopic mass is 125.029922 Da .


Chemical Reactions Analysis

2-Aminothiophenol is a precursor to benzothiazoles, some of which are bioactive or are commercial dyes . New synthetic routes to 2-aminothiophenes have been reviewed, including multicomponent reactions, homogeneously- or heterogeneously-catalyzed reactions .


Physical And Chemical Properties Analysis

2-Aminothiophenol has a refractive index of n20/D 1.642 (lit.) . It has a boiling point of 70-72 °C/0.2 mmHg (lit.) and a melting point of 16-20 °C (lit.) . The density of 2-Aminothiophenol is 1.17 g/mL at 25 °C (lit.) .

Safety And Hazards

2-Aminothiophenol is harmful if swallowed or if inhaled. It may cause an allergic skin reaction. It is suspected of causing genetic defects and may cause damage to organs (Kidney) through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

Future Directions

2-Aminothiophenol is a unique 5-membered S-heterocycle and a pharmacophore providing antiprotozoal, antiproliferative, antiviral, antibacterial, or antifungal properties . The design of new synthetic reactions that meet the principles of green chemistry is being prompted due to pollution and the rising energy demand .

properties

IUPAC Name

2-aminobenzenethiol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS.ClH/c7-5-3-1-2-4-6(5)8;/h1-4,8H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDOSWZBWWCOAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)S.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

137-07-5 (Parent)
Record name 2-Aminothiophenol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003292420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40186574
Record name 2-Aminothiophenol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-Aminothiophenol hydrochloride

CAS RN

3292-42-0
Record name Benzenethiol, 2-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3292-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminothiophenol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003292420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminothiophenol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
HP Lankelma, AE Knauf - Journal of the American Chemical …, 1931 - ACS Publications
… of 4-chloro-2aminothiophenol hydrochloride, 1.8 g. of benzoyl chloride and 5 cc. of dimethylaniline was heated on a water-bath for ten minutes. …
Number of citations: 23 pubs.acs.org
LV Saloutina, AY Zapevalov, VI Saloutin… - Journal of fluorine …, 2007 - Elsevier
… Thus, the reaction of copper chelate of ethylpentafluorobenzoylpyruvate with 2-aminothiophenol hydrochloride gave 3,4-dihydro-3-pentafluorobenzoylmethyliden-2H-1,4-benzothiazin-2…
Number of citations: 7 www.sciencedirect.com
MC Van Zandt, B Doan, DR Sawicki, J Sredy… - Bioorganic & medicinal …, 2009 - Elsevier
… In parallel, the 2-aminothiophenol hydrochloride salt 13 is prepared from 2,3,5,6-tetrafluoroaniline 9. Acylation with acetic anhydride in pyridine at 120 C followed by treatment with P 4 S …
Number of citations: 33 www.sciencedirect.com
M Saadouni, T Ghailane, S Boukhris… - Organic …, 2014 - acgpubs.org
… Then, we have carried out again these same reactions using of 2-aminothiophenol hydrochloride instead of 2-aminothiophenol. In these conditions the medium contains three …
Number of citations: 18 www.acgpubs.org
M Henary, S Paranjpe, EA Owens - Heterocyclic Communications, 2013 - degruyter.com
… The resulting compound 49 was hydrolyzed using a sodium hydroxide solution followed by treatment with hydrochloric acid to afford 2-aminothiophenol hydrochloride 50. Indole-3-…
Number of citations: 38 www.degruyter.com
N HORI, G TSUKAMOTO, A IMAMURA… - Chemical and …, 1992 - jstage.jst.go.jp
… The chloro analogue (7c) was prepared by condensation of 4-chloro-2-aminothiophenol hydrochloride with p-toluic acid in polyphosphoric acid (PPA). Synthesis of the other analogues (…
Number of citations: 22 www.jstage.jst.go.jp
MC Van Zandt, EO Sibley, EE McCann… - Bioorganic & medicinal …, 2004 - Elsevier
… The substituted 2-aminothiophenol hydrochloride salts used to prepare examples 13 and 86–88 as illustrated were prepared by literature methods 32 or purchased commercially. …
Number of citations: 74 www.sciencedirect.com
VC Ezeh, TC Harrop - Inorganic chemistry, 2013 - ACS Publications
… To a 3 mL Et 2 O solution of 4-(trifluoromethyl)-2-aminothiophenol hydrochloride (1.0907 g, 4.7494 mmol) was added Et 3 N (0.5012 g, 4.9531 mmol) affording a light yellow …
Number of citations: 43 pubs.acs.org
VMY Cacheux - 2018 - cora.ucc.ie
… However, when the reaction was performed with 2-aminothiophenol hydrochloride, attack on the epoxide is kinetically favored in the medium again at the benzylic carbon leading to 158…
Number of citations: 0 cora.ucc.ie
AU KHAN - core.ac.uk
The lipid fraction obtained from plants animals contains another important groups of compounds known as steroids. Steroids are the important" biological regulater's" that nearly always …
Number of citations: 0 core.ac.uk

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